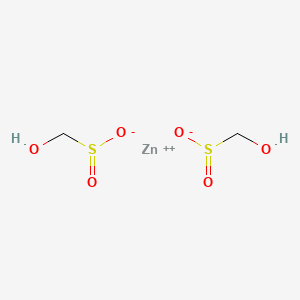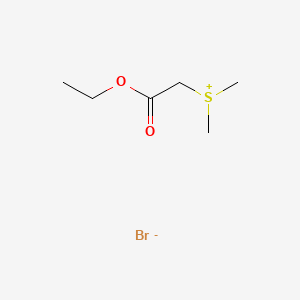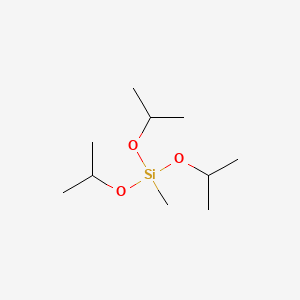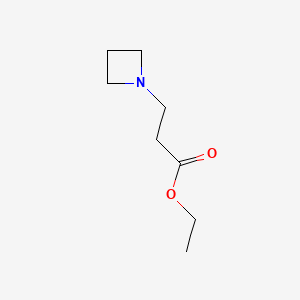
Zinkformaldehydsulfoxilat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc formaldehyde sulfoxylate, with the chemical formula C2H4O3SZn, is a compound known for its applications in various industries. It is characterized by its zinc, formaldehyde, and sulfoxylate functional groups. This compound is commonly used as a reducing agent in textile and paper industries, as well as in the synthesis of organic compounds . It is known for its ability to remove excess dye from fabrics and to stabilize color in paper products .
Wissenschaftliche Forschungsanwendungen
Zinc formaldehyde sulfoxylate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Zinc formaldehyde sulfoxylate, also known as Parolite, is primarily used as a discharge agent in textile printing and as a redox catalyst in the manufacturing of polymers for adhesives . It interacts with the dye molecules in the textile and the monomers in the polymerization process.
Mode of Action
Zinc formaldehyde sulfoxylate acts as a reducing agent in its applications. In textile printing, it breaks the bonds of the dye molecules, causing them to lose their color . In the polymerization of ethylene vinyl acetate (EVA), it acts as a redox catalyst, facilitating the reaction by transferring electrons .
Biochemical Pathways
In these reactions, Zinc formaldehyde sulfoxylate can donate electrons, thereby altering the state of other molecules in the pathway .
Pharmacokinetics
Zinc formaldehyde sulfoxylate is very soluble in water, but insoluble in alcohol and decomposes in acid . This solubility profile affects its bioavailability in different environments.
Result of Action
The primary result of Zinc formaldehyde sulfoxylate’s action is the alteration of the chemical structure of other molecules. In textile printing, this results in the discharge of color from the fabric . In the polymerization of EVA, it helps in the formation of the polymer chains .
Action Environment
The action of Zinc formaldehyde sulfoxylate is influenced by environmental factors such as pH and temperature. It is very soluble in water, which allows it to be easily distributed in aqueous environments . It decomposes in acid, which can limit its stability and effectiveness in acidic conditions . Its action can also be affected by temperature, as it decomposes at temperatures above 90 degrees Celsius .
Biochemische Analyse
Biochemical Properties
It is known that it is a strong reducing agent , suggesting that it may participate in redox reactions in biochemical systems
Cellular Effects
Given its role as a reducing agent , it may influence cell function by participating in redox reactions, which are crucial for many cellular processes. These could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a reducing agent , it may interact with various biomolecules in the cell, potentially influencing enzyme activity and gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc formaldehyde sulfoxylate can be prepared from any salt of formaldehyde sulphoxylic acid whose cation forms a water-insoluble fluosilicate, such as potassium and calcium . The ordinary process for the manufacture of anhydrous zinc formaldehyde sulfoxylate involves the following steps:
- Zinc dust suspended in water is converted to zinc hydrosulphite by reacting with sulfur dioxide.
- The resulting zinc hydrosulphite solution is treated with formaldehyde to obtain a mixture of zinc formaldehyde sulfoxylate and zinc formaldehyde bisulphite .
Industrial Production Methods: In industrial settings, zinc formaldehyde sulfoxylate is produced by reacting zinc oxide with formaldehyde and sodium formaldehyde sulfoxylate in an aqueous solution. This method ensures the production of high-quality zinc formaldehyde sulfoxylate suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc formaldehyde sulfoxylate primarily undergoes reduction reactions. It acts as a reducing agent in various chemical processes .
Common Reagents and Conditions:
Reduction: Zinc formaldehyde sulfoxylate is used in the reduction of dyes and other organic compounds.
Substitution: It can also participate in substitution reactions where it introduces sulfoxylate groups into organic molecules.
Major Products Formed: The major products formed from these reactions include reduced dyes, sulfones, and other sulfoxylate-containing compounds .
Vergleich Mit ähnlichen Verbindungen
Sodium formaldehyde sulfoxylate (Rongalite): This compound is similar in structure and function to zinc formaldehyde sulfoxylate.
Zinc hydrosulphite: Another reducing agent used in similar applications.
Uniqueness: Zinc formaldehyde sulfoxylate is unique due to its specific combination of zinc, formaldehyde, and sulfoxylate functional groups, which provide it with distinct reducing properties and make it particularly effective in textile and paper industries .
Eigenschaften
CAS-Nummer |
24887-06-7 |
|---|---|
Molekularformel |
C2H6O6S2Zn |
Molekulargewicht |
255.6 g/mol |
IUPAC-Name |
zinc;hydroxymethanesulfinate |
InChI |
InChI=1S/2CH4O3S.Zn/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
CAAIULQYGCAMCD-UHFFFAOYSA-L |
SMILES |
C(O)S(=O)[O-].C(O)S(=O)[O-].[Zn+2] |
Kanonische SMILES |
C(O)S(=O)[O-].C(O)S(=O)[O-].[Zn+2] |
Key on ui other cas no. |
24887-06-7 64641-37-8 |
Physikalische Beschreibung |
DryPowde |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Zinc Formaldehyde Sulfoxylate in the provided research papers?
A1: While the provided research papers don't focus on Zinc Formaldehyde Sulfoxylate as the primary subject, one paper mentions its use as a reducing agent. Specifically, [] describes its application in studying wool damage by inducing reduction effects. This research utilizes Zinc Formaldehyde Sulfoxylate alongside other reducing agents to understand how wool degrades under different chemical treatments.
Q2: Can you elaborate on the specific effects of Zinc Formaldehyde Sulfoxylate on wool as outlined in the research?
A2: The research paper [] investigates the impact of various chemical treatments, including Zinc Formaldehyde Sulfoxylate, on wool properties. The study examines quantitative measures of wool damage like weight loss, shrinkage, alkali solubility, changes in wettability, and tensile strength reduction after exposure to Zinc Formaldehyde Sulfoxylate. This approach helps understand the specific ways this compound affects wool structure and its potential implications for textile processing or applications.
Q3: Aside from its use in textile research, are there other applications of Zinc Formaldehyde Sulfoxylate mentioned in the provided papers?
A3: Interestingly, one of the papers [] discusses a completely different application of Zinc Formaldehyde Sulfoxylate. This research focuses on developing a vinyl acetate wood adhesive, and Zinc Formaldehyde Sulfoxylate is mentioned as one component within a complex mixture. The paper highlights its role as an initiator alongside tert-butyl hydroperoxide and in the presence of a reducing agent, sodium bicarbonate, for polymerization reactions. This example demonstrates the versatility of Zinc Formaldehyde Sulfoxylate across diverse scientific fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















